2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
“2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the empirical formula C7H9N3 . It is a derivative of the pyrido[4,3-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl
. The InChI key for this compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition) . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antifolate Activity
- 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifolate activity. These compounds show potential in inhibiting dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver, indicating their possible use in treating opportunistic infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).
Chemistry and Synthetic Methodologies
- Studies have focused on the structural features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines. These compounds serve as starting materials for synthesizing tetrahydropteroic acid derivatives, highlighting their significance in diverse chemical syntheses (Elattar & Mert, 2016).
Thermal Stability Analysis
- The thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines has been explored. Understanding their thermal behavior under different atmospheric conditions contributes to their potential use in various applications (Salih & Al-Sammerrai, 1986).
Antimalarial and Antimicrobial Effects
- Investigations into the antimalarial, antibacterial, and antimetabolite effects of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been conducted. These studies highlight their potential as therapeutic agents against various bacterial and malarial strains (Elslager et al., 1972).
Antitumor Activity
- Synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines like BW301U have shown notable antitumor activity, particularly against the Walker 256 carcinosarcoma in rats. This underlines their significance in cancer research (Grivsky et al., 1980).
Antimicrobial Evaluation
- New tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Their diverse biological effects, including antibacterial, antifungal, and anticancer activities, emphasize their importance in pharmaceutical research (Kheder, Mabkhot, & Farag, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit extracellular signal-regulated kinases (erks) and axl and mer tyrosine kinase receptors . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to them, thereby preventing their normal function . This interaction can lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
A similar compound was reported to have a promising pharmacokinetic profile in mice .
Result of Action
Inhibition of its potential targets could lead to changes in cellular processes such as cell proliferation, differentiation, and survival .
Properties
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYTVRYGCVULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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